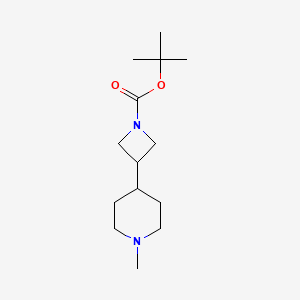
2,3-Dibromopropyl phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromopropyl phosphorodichloridate is a chemical compound known for its applications in various industrial and scientific fields. It is an organophosphorus compound that contains bromine and chlorine atoms, making it a versatile reagent in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl phosphorodichloridate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol. This reaction is carried out in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
化学反应分析
Types of Reactions
2,3-Dibromopropyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents that facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while reactions with alcohols can produce phosphorates.
科学研究应用
2,3-Dibromopropyl phosphorodichloridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dibromopropyl phosphorodichloridate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with enzymes or other proteins, leading to changes in their activity or function .
相似化合物的比较
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: A related compound used as a flame retardant.
2,3-Dibromopropyl isocyanurate: Another brominated compound with similar applications in flame retardancy.
Uniqueness
2,3-Dibromopropyl phosphorodichloridate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.
属性
CAS 编号 |
64348-59-0 |
|---|---|
分子式 |
C3H5Br2Cl2O2P |
分子量 |
334.76 g/mol |
IUPAC 名称 |
1,2-dibromo-3-dichlorophosphoryloxypropane |
InChI |
InChI=1S/C3H5Br2Cl2O2P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2 |
InChI 键 |
WYLNHABWYBARRH-UHFFFAOYSA-N |
规范 SMILES |
C(C(CBr)Br)OP(=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)

![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)


![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


